molecular formula C23H13FO6 B15107643 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

Cat. No.: B15107643
M. Wt: 404.3 g/mol
InChI Key: LOPMPGDCYUGKOB-FBHDLOMBSA-N
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Description

The compound “(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate” is a complex organic molecule that features a benzodioxole ring, a benzofuran ring, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzofuran Ring: This step might involve the cyclization of ortho-hydroxyaryl ketones.

    Coupling Reactions: The benzodioxole and benzofuran intermediates can be coupled using a suitable reagent such as a palladium catalyst.

    Introduction of the Fluorobenzoate Group: This can be done through esterification reactions using 4-fluorobenzoic acid and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: The fluorobenzoate group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include substituted benzofurans or benzodioxoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used as a probe to study biological pathways.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostics: May be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in disease pathways, and the compound might exert its effects through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

Uniqueness

The presence of the fluorobenzoate group distinguishes this compound from its analogs, potentially imparting unique chemical and biological properties such as increased stability, altered reactivity, or enhanced bioactivity.

Properties

Molecular Formula

C23H13FO6

Molecular Weight

404.3 g/mol

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H13FO6/c24-15-4-2-14(3-5-15)23(26)29-16-6-7-17-19(11-16)30-21(22(17)25)10-13-1-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10-

InChI Key

LOPMPGDCYUGKOB-FBHDLOMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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